molecular formula C10H10ClFN2O2 B2912310 N'-(2-chloropropanoyl)-4-fluorobenzohydrazide CAS No. 923120-07-4

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide

Cat. No.: B2912310
CAS No.: 923120-07-4
M. Wt: 244.65
InChI Key: MJFLYPJTJRUMBN-UHFFFAOYSA-N
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Description

N'-(2-Chloropropanoyl)-4-fluorobenzohydrazide (C₁₀H₉ClFN₃O₂; MW: 257.65 g/mol) is a hydrazide derivative characterized by a 4-fluorobenzoyl group linked to a 2-chloropropanoyl hydrazide moiety. This compound is commercially available (sc-355879, Santa Cruz Biotechnology) and serves as a precursor or intermediate in organic synthesis, particularly in the development of metal complexes and bioactive molecules . Its structure features a planar conformation due to conjugation between the carbonyl groups and aromatic ring, which enhances stability and influences its physicochemical properties.

Properties

IUPAC Name

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c1-6(11)9(15)13-14-10(16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFLYPJTJRUMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=O)C1=CC=C(C=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-chloropropanoyl)-4-fluorobenzohydrazide typically involves the reaction of 2-chloropropionyl chloride with 4-fluorobenzohydrazide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production of N’-(2-chloropropanoyl)-4-fluorobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N’-(2-chloropropanoyl)-4-fluorobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

    Substitution: Formation of substituted amides or thioesters.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of azides or nitroso compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2-chloropropanoyl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Chlorine or hydroxy groups (e.g., in ) enhance metal coordination, enabling catalytic applications.
  • Bulky substituents (e.g., triazole-quinoline in ) increase steric hindrance, affecting solubility and biological activity.

Physicochemical Properties

Melting Points and Stability:

  • (E)-N’-(4-Chlorobenzylidene)-4-fluorobenzohydrazide monohydrate: Decomposes above 200°C, with high thermal stability due to intramolecular hydrogen bonding .
  • N′-[Triazolyl-quinoline]-4-fluorobenzohydrazide: Higher m.p. (256–258°C) due to extended conjugation and rigid triazole-quinoline framework .

Solubility:

Crystallographic and Spectral Features

Crystal Structures:

  • N’-(3-Ethoxy-2-hydroxybenzylidene)-4-fluorobenzohydrazide monohydrate (C₁₆H₁₇FN₂O₄) crystallizes in a monoclinic system (space group P2₁/c) with intermolecular O–H···O and N–H···O hydrogen bonds stabilizing the lattice .
  • (E)-N’-(4-Chlorobenzylidene)-4-fluorobenzohydrazide monohydrate adopts a planar geometry optimized for π-π stacking, critical for nonlinear optical (NLO) behavior .

Spectral Data:

  • IR : ν(C=O) at ~1650 cm⁻¹ and ν(N–H) at ~3200 cm⁻¹ are consistent across fluorobenzohydrazides .
  • NMR : Aromatic protons in 4-fluorobenzohydrazides resonate at δ 7.3–8.4 ppm, while imine (N=CH) protons appear at δ 8.4–8.8 ppm .

Biological Activity

N'-(2-Chloropropanoyl)-4-fluorobenzohydrazide (CAS No. 923120-07-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₀ClFN₂O₂
  • Molecular Weight : 244.65 g/mol
  • Structural Characteristics : The compound features a hydrazide functional group, which is significant in biological activity due to its ability to form hydrogen bonds and interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it could serve as a potential candidate for developing new antimicrobial agents.

Pathogen TypeActivity Level
Gram-positive BacteriaModerate
Gram-negative BacteriaHigh

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. Mechanistically, it appears to induce apoptosis through the activation of caspase pathways, as noted in various studies .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer metabolism. For instance, it was found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in tumor growth and metastasis .

Case Studies

  • Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound.
  • Cancer Cell Line Studies : A laboratory study focused on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating promising potency.

Safety and Toxicity

While the biological activities are promising, safety assessments are critical. Preliminary toxicity studies suggest moderate toxicity levels at high concentrations; thus, further investigations are necessary to establish safe dosage ranges for therapeutic applications .

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